[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
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Overview
Description
1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applicability in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest, with efforts being made to develop more eco-friendly, safe, and atom-economical approaches . Some of the methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of 1,8-naphthyridines consists of two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,8-Naphthyridines can undergo various chemical reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Scientific Research Applications
Synthesis and Biological Activity
The compound is part of a class of chemicals that have been synthesized and tested for their cytotoxic activities against various cancer cell lines. In one study, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar structural motif with the specified compound, were synthesized. These derivatives exhibited potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds achieving IC(50) values less than 10 nM. A single dose of certain derivatives was curative in mice with subcutaneous colon 38 tumors, demonstrating significant potential in cancer therapy research (Deady et al., 2003).
Another study extended the synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids to include a broad range of 2-substituents. The derived carboxamides, especially those bearing the 4-N-[2-(dimethylamino)ethyl] group, retained potent cytotoxicity against the aforementioned cell lines. This research underscores the versatility of the naphthyridine backbone in developing potent cytotoxins for cancer treatment (Deady et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-5-25-11-16(20(27)15-8-6-13(2)23-21(15)25)22(28)31-12-19(26)24-14-7-9-17(29-3)18(10-14)30-4/h6-11H,5,12H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRRMLSLQMBIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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